3'-Deoxy-3'-fluoroadenosine is a fluorinated nucleoside analogue that exhibits a range of biological activities. [, , ] It is a structural analogue of adenosine, a naturally occurring purine nucleoside that plays crucial roles in various biological processes, including energy metabolism and signal transduction. [] 3'-Deoxy-3'-fluoroadenosine is distinguished by the replacement of the hydroxyl group at the 3' position of the ribose sugar with a fluorine atom. [, , ] This seemingly minor modification significantly alters the compound's biochemical properties and renders it valuable in scientific research, particularly in antiviral and anticancer studies. [, , , ]
3'-Fluoro-3'-deoxyadenosine is classified as a nucleoside analog. It is synthesized from various precursors, including 2',5'-di-O-tritylated nucleoside analogues. The compound has demonstrated broad-spectrum antiviral activity, particularly against several viruses, including poxviruses and flaviviruses . Its structural modifications allow it to evade certain metabolic pathways that would typically deactivate similar nucleosides, enhancing its therapeutic potential.
The synthesis of 3'-fluoro-3'-deoxyadenosine typically involves the following steps:
This method has been shown to be efficient, yielding high-purity products suitable for biological evaluation .
The molecular structure of 3'-fluoro-3'-deoxyadenosine can be described as follows:
This structural alteration affects the compound's interaction with enzymes involved in nucleotide metabolism and incorporation into RNA or DNA .
3'-Fluoro-3'-deoxyadenosine participates in several chemical reactions:
The mechanism of action for 3'-fluoro-3'-deoxyadenosine primarily involves:
The physical and chemical properties of 3'-fluoro-3'-deoxyadenosine include:
These properties make it suitable for both laboratory research and potential therapeutic applications .
The applications of 3'-fluoro-3'-deoxyadenosine are diverse:
The discovery of 3'-fluoro-3'-deoxyadenosine (3'-F-dA) emerged from systematic efforts to modify nucleoside structures for antiviral applications. Initial synthesis was reported in 1989 via direct fluorination of protected xylofuranosyl derivatives using diethylaminosulfur trifluoride (DAST), followed by deprotection [3] [5]. This compound was distinguished early for its broad-spectrum antiviral activity, particularly against vaccinia virus (a poxvirus model), where it inhibited tail lesion formation in mice following intravenous inoculation—a pioneering in vivo efficacy demonstration for a 3'-fluorinated nucleoside [1] [3]. Historically, its development paralleled the exploration of nucleoside analogues like idoxuridine (IDU) and acyclic nucleoside phosphonates, though 3'-F-dA’s unique mechanism and spectrum set it apart [1]. Despite promising early results, clinical development was limited by the decline of poxvirus research post-smallpox eradication and synthetic challenges in producing enantiomerically pure forms at scale [3] [7].
The substitution of a fluorine atom at the C3' position of the ribose ring imparts distinct biochemical and biophysical properties:
Table 1: Molecular Properties of 3'-Fluoro-3'-deoxyadenosine
Property | Value/Description |
---|---|
CAS Number | 75059-22-2 |
Molecular Formula | C₁₀H₁₂FN₅O₃ |
Molecular Weight | 269.24 g/mol |
Melting Point | 211–212°C |
Sugar Conformation | Predominantly C3'-endo |
Key Structural Feature | Fluorine at C3' replacing hydroxyl group |
3'-F-dA exhibits dual antiviral and anticancer activities, driven by its intracellular conversion to active metabolites:
Table 2: Antiviral Profile of 3'-Fluoro-3'-deoxyadenosine
Virus | Family | EC₅₀ (μM) | Cell Model |
---|---|---|---|
Vaccinia virus | Poxviridae | 1.0–5.0 | L929, HeLa |
Tick-borne encephalitis | Flaviviridae | 1.1 ± 0.1 | Porcine kidney (PS) |
West Nile virus | Flaviviridae | 4.7 ± 1.5 | Vero |
Zika virus | Flaviviridae | 2.8 ± 0.9 | Human neural cells |
Semliki Forest virus | Togaviridae | <10 | BHK-21 |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7